molecular formula C21H20N4O4S B12141919 N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12141919
M. Wt: 424.5 g/mol
InChI Key: ZEZVXDDHYXHEGD-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, furan rings, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Attachment of Furan Rings: The furan rings are introduced via a Friedel-Crafts alkylation reaction, where furan is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Formation of the Acetamide Group: The acetamide group is formed by reacting an amine with acetic anhydride under mild conditions.

    Final Assembly: The final compound is assembled by linking the triazole-furan intermediate with the acetamide group through a sulfanyl linkage, typically using a thiol reagent and a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan rings and sulfanyl group can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole ring or the furan rings, potentially leading to the formation of dihydrofuran derivatives.

    Substitution: The ethoxy group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the furan rings can produce dihydrofuran derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing triazole and furan rings.

    Biology: Its potential biological activities, such as antimicrobial, antifungal, or anticancer properties, make it a candidate for drug discovery and development.

    Medicine: The compound may be investigated for its therapeutic potential in treating various diseases, including infections and cancers.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various effects:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    DNA Interaction: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other compounds containing similar functional groups:

    Triazole Derivatives: Compounds like fluconazole and itraconazole, which are antifungal agents, also contain triazole rings.

    Furan Derivatives: Furan-based compounds such as furfural and furanocoumarins are known for their diverse biological activities.

    Acetamide Derivatives: Acetaminophen (paracetamol) is a well-known acetamide derivative with analgesic and antipyretic properties.

The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20N4O4S/c1-2-27-17-9-4-3-8-16(17)22-19(26)14-30-21-24-23-20(18-10-6-12-29-18)25(21)13-15-7-5-11-28-15/h3-12H,2,13-14H2,1H3,(H,22,26)

InChI Key

ZEZVXDDHYXHEGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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